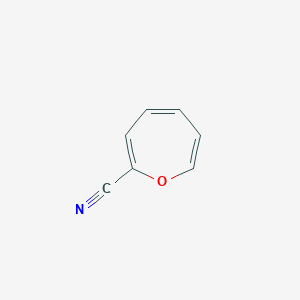
Oxepine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxepine-2-carbonitrile is a heterocyclic organic compound characterized by a seven-membered ring containing one oxygen atom and a nitrile group attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Oxepine-2-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzonitrile with 1,4-dichloro-2-nitrobenzene can yield this compound through a cyclocondensation process . Another method involves the use of per-O-acetyl septanoses as key intermediates in a seven-step synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
Oxepine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxepin derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The nitrile group can participate in substitution reactions, leading to the formation of various substituted oxepines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine (Br2) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and solvents like tetrahydrofuran (THF) to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxepin oxides, while reduction can produce reduced oxepine derivatives.
Aplicaciones Científicas De Investigación
Oxepine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: This compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of oxepine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Oxepine-2-carbonitrile can be compared with other similar compounds, such as:
Propiedades
Número CAS |
73654-43-0 |
|---|---|
Fórmula molecular |
C7H5NO |
Peso molecular |
119.12 g/mol |
Nombre IUPAC |
oxepine-2-carbonitrile |
InChI |
InChI=1S/C7H5NO/c8-6-7-4-2-1-3-5-9-7/h1-5H |
Clave InChI |
PHHBNGUYMUPILJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(OC=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Phenyl-8H-thieno[3,2-d][1,2]diazepine](/img/structure/B14441487.png)
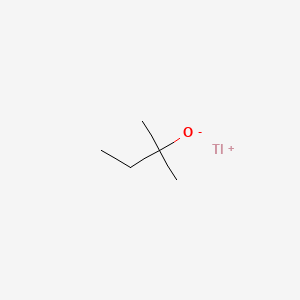
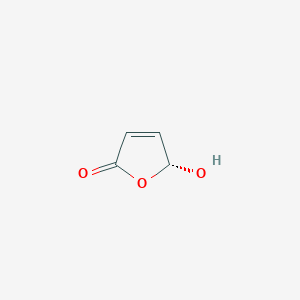
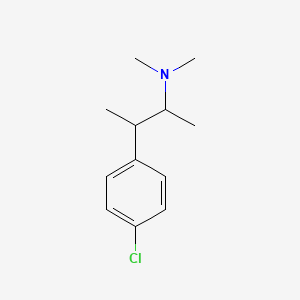
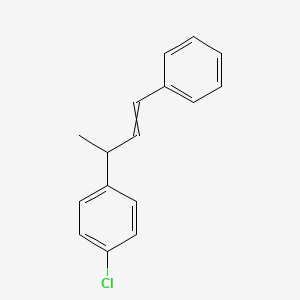
![3-Benzyl-2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14441507.png)
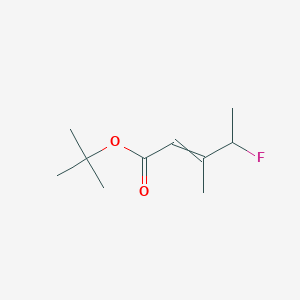
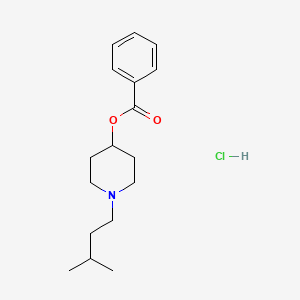
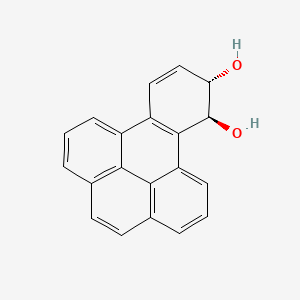
![[(1R,8R)-7-(methoxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-yl] N-ethylcarbamate](/img/structure/B14441529.png)
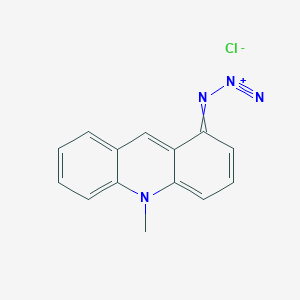
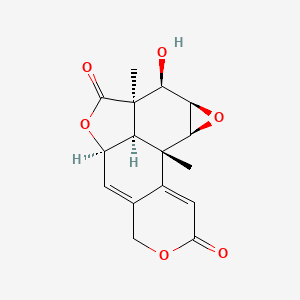
![4-(4-Butylphenyl)-2-[4-(4-butylphenyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiole](/img/structure/B14441542.png)

